ZL0420

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

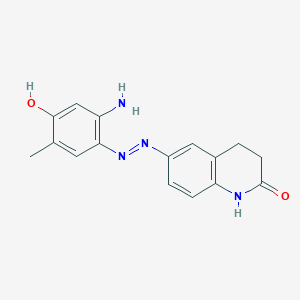

Structure

3D Structure

Properties

IUPAC Name |

6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-9-6-14(12(17)8-15(9)21)20-19-11-3-4-13-10(7-11)2-5-16(22)18-13/h3-4,6-8,21H,2,5,17H2,1H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMQADUROYWADA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)N)N=NC2=CC3=C(C=C2)NC(=O)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ZL0420: A Deep Dive into its Mechanism as a Potent and Selective BRD4 Inhibitor

Introduction

ZL0420 has emerged as a significant small molecule inhibitor in the field of epigenetics, demonstrating high potency and selectivity for Bromodomain-containing protein 4 (BRD4).[1][2][3][4] BRD4 is a key member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which act as epigenetic "readers" by recognizing and binding to acetylated lysine residues on histone tails.[5] This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby regulating the expression of genes involved in a multitude of cellular processes, including inflammation, cell cycle progression, and oncogenesis. The aberrant activity of BRD4 has been implicated in various diseases, making it a compelling therapeutic target. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular interactions, its impact on key signaling pathways, and the experimental methodologies used to elucidate its function.

Molecular Mechanism of Action: Direct Inhibition of BRD4

The core mechanism of this compound lies in its direct and competitive inhibition of the two tandem bromodomains of BRD4, BD1 and BD2.[1][2][3][4]

Binding Affinity and Selectivity

This compound exhibits nanomolar potency against both bromodomains of BRD4, with reported IC50 values of 27 nM for BRD4 BD1 and 32 nM for BRD4 BD2.[1][2][3][4] This high affinity is coupled with significant selectivity for BRD4 over other BET family members like BRD2, BRD3, and BRDT, as well as other bromodomain-containing proteins such as CBP.

| Target | IC50 (nM) |

| BRD4 BD1 | 27[1][2][3][4] |

| BRD4 BD2 | 32[1][2][3][4] |

| BRD2 BD1 | 803 |

| BRD3 BD1 | 2,275 |

| BRDT BD1 | 3,183 |

| CBP | >10,000 |

Structural Basis of Interaction

Molecular docking studies have revealed that this compound effectively docks into the acetyl-lysine (KAc) binding pocket of BRD4.[2][3][5] This binding is stabilized by key interactions within the pocket, most notably the formation of critical hydrogen bonds with the conserved asparagine residue (Asn140) and an indirect interaction with a tyrosine residue (Tyr97) via a water molecule.[2][3][5] This occupation of the KAc binding pocket physically prevents BRD4 from engaging with acetylated histones, thereby displacing it from chromatin and inhibiting its transcriptional regulatory function.

Impact on Downstream Signaling Pathways and Cellular Functions

By inhibiting BRD4, this compound modulates the expression of a wide array of genes, leading to significant effects on key cellular signaling pathways, particularly those involved in inflammation.

Inhibition of the TLR3-Dependent Innate Immune Response

A primary and well-characterized downstream effect of this compound is the suppression of the Toll-like receptor 3 (TLR3)-dependent innate immune gene program.[2][3][5] TLR3 is a pattern recognition receptor that recognizes viral double-stranded RNA, and its activation triggers a signaling cascade that leads to the expression of pro-inflammatory cytokines and interferons. This compound has been shown to inhibit the expression of several genes in this pathway, including ISG54, ISG56, IL-8, and Groβ, with submicromolar IC50 values in human small airway epithelial cells (hSAECs).[2][3][5] This anti-inflammatory effect has been demonstrated both in vitro and in vivo, where this compound effectively reduced airway inflammation in a mouse model.[2][3][5]

Disruption of the BRD4-RelA Interaction and TGF-β Signaling

Further investigation into the anti-inflammatory mechanism of this compound has revealed its ability to disrupt the complex formation between BRD4 and RelA, a subunit of the NF-κB transcription factor.[6][7] The interaction between BRD4 and NF-κB is critical for the transcriptional activation of many inflammatory genes. By inhibiting this interaction, this compound effectively dampens the inflammatory response.

Additionally, this compound has been shown to reduce the elaboration of the transforming growth factor-β (TGF-β)-induced growth program.[6][7] The TGF-β pathway is a key driver of fibrosis and epithelial-mesenchymal transition (EMT), a process implicated in airway remodeling. By attenuating this pathway, this compound prevents mucosal mesenchymal transition, thereby mitigating fibrosis and improving lung function in preclinical models of airway remodeling.[6][7][8]

Experimental Protocols for Characterizing this compound's Mechanism

The elucidation of this compound's mechanism of action relies on a suite of biochemical and cell-based assays. Below are representative protocols for key experiments.

Protocol 1: In Vitro BRD4 Inhibition Assay (AlphaScreen)

This assay quantitatively measures the ability of this compound to disrupt the interaction between BRD4 bromodomains and an acetylated histone peptide.

Methodology:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

-

Dilute recombinant BRD4 bromodomain (BD1 or BD2) and a biotinylated histone H4 acetylated peptide to working concentrations in assay buffer.

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

-

-

Assay Plate Setup:

-

Add the diluted this compound or DMSO (vehicle control) to a 384-well microplate.

-

Add the BRD4 bromodomain protein to all wells.

-

Add the biotinylated histone peptide to all wells.

-

Incubate the plate at room temperature for 60 minutes to allow for binding.

-

-

Detection:

-

Add a mixture of streptavidin-coated donor beads and anti-His-tag acceptor beads to all wells.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

-

Data Acquisition:

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

-

Protocol 2: Cellular Assay for Inhibition of TLR3-Induced Gene Expression (qRT-PCR)

This protocol assesses the effect of this compound on the expression of target genes in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

RNA Extraction and cDNA Synthesis:

-

Quantitative Real-Time PCR (qRT-PCR):

-

Perform qRT-PCR using primers specific for target genes (e.g., ISG54, IL-8) and a housekeeping gene (e.g., GAPDH).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

-

-

Data Analysis:

-

Plot the fold change in gene expression against the concentration of this compound to determine the cellular IC50.

-

Conclusion

This compound is a potent and selective inhibitor of BRD4, acting through competitive binding to the acetyl-lysine binding pockets of its bromodomains. This direct inhibition leads to the displacement of BRD4 from chromatin and the subsequent downregulation of target gene expression. The primary consequences of this action are the potent suppression of inflammatory signaling pathways, including the TLR3-dependent innate immune response and the TGF-β pathway. These mechanistic attributes underscore the therapeutic potential of this compound in inflammatory diseases, particularly those involving airway inflammation and remodeling. The experimental protocols outlined provide a framework for the continued investigation and characterization of this compound and other novel BRD4 inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation-Driven Airway Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation–Driven Airway Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to ZL0420: A Selective BRD4 Inhibitor

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that recognize and bind to acetylated lysine residues on histone tails and other proteins.[1][2] This interaction serves as a scaffold to recruit transcriptional machinery to chromatin, thereby playing a pivotal role in regulating the expression of genes critical for cell cycle progression, proliferation, and inflammation.[3] Among the BET proteins, BRD4 has emerged as a high-value therapeutic target due to its well-established role in driving the expression of potent oncogenes like MYC and key inflammatory mediators.[3]

Small molecule inhibitors designed to block the interaction between BRD4's bromodomains and acetylated histones have shown significant promise in treating various cancers and inflammatory diseases.[1][3] However, early-generation BET inhibitors, such as JQ1, exhibit pan-BET activity, inhibiting BRD2, BRD3, and BRD4 alike. This lack of selectivity can lead to off-target effects and toxicities, as each BET protein may have distinct physiological roles.[2][4][5] For instance, interference with BRD3 has been linked to thrombocytopenia, while targeting BRDT can cause testicular toxicity.[2]

This has driven the development of second-generation inhibitors with improved selectivity for individual BET proteins or specific bromodomains (BD1 and BD2).[2][4] ZL0420 is a potent and selective small molecule inhibitor of BRD4, designed through a structure-based approach to achieve enhanced binding affinity for BRD4 over other BET family members.[1] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, selectivity profile, and its characterization through key in vitro and in vivo assays, offering researchers a detailed resource for utilizing this valuable chemical probe.

This compound: Discovery and Physicochemical Properties

This compound was developed through a rational, structure-based drug design strategy that utilized fragment merging and elaboration.[1] The design focused on optimizing interactions within the acetyl-lysine (KAc) binding pocket of BRD4's bromodomains to enhance both potency and selectivity.[1][6]

Chemical Structure of this compound:

(Image based on chemical structure data)[6]

(Image based on chemical structure data)[6]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆N₄O₂ | [7] |

| Molecular Weight | 296.32 g/mol | [7] |

| Appearance | Solid | [7][8] |

| Purity | >98% (typically) | N/A |

| Solubility | Soluble in DMSO | [7] |

Mechanism of Action and Selectivity

Binding and Functional Inhibition

This compound exerts its inhibitory effect by competitively binding to the two N-terminal tandem bromodomains (BD1 and BD2) of BRD4.[1] These bromodomains are characterized by a conserved hydrophobic pocket that recognizes and binds acetylated lysine residues on histones.[2] Docking studies and structural analysis show that this compound fits snugly into this KAc binding pocket.[1] Its structure allows for the formation of critical hydrogen bonds with the highly conserved asparagine residue (Asn140) and an indirect water-mediated hydrogen bond with a tyrosine residue (Tyr97), effectively mimicking the binding of the natural acetyl-lysine substrate.[1][6]

By occupying this pocket, this compound physically displaces BRD4 from chromatin. This prevents the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) and RNA Polymerase II, leading to the downregulation of BRD4-dependent gene transcription.[3][9] A key functional consequence of this inhibition is the reduced expression of genes involved in inflammation, such as IL6, and mesenchymal transition markers like fibronectin (FN1) and vimentin (VIM).[9]

Selectivity Profile

A key advantage of this compound is its selectivity for BRD4 over other BET family members, particularly BRD2.[7][9] While the KAc binding pockets are highly conserved across the BET family, subtle differences in amino acid residues within and near the pocket provide a structural basis for achieving selectivity.[4] The development of inhibitors that can distinguish between these closely related proteins is crucial for minimizing off-target effects and improving the therapeutic window.[4][10]

The inhibitory potency and selectivity of this compound are quantified by its half-maximal inhibitory concentration (IC₅₀) values, determined through biochemical assays.

| Target Bromodomain | IC₅₀ (nM) | Source |

| BRD4 BD1 | 27 | [7][8] |

| BRD4 BD2 | 32 | [7][8] |

| BRD2 (Selectivity) | This compound shows >30-fold greater selectivity for BRD4 over BRD2 | [9] |

These data demonstrate that this compound is a potent, low-nanomolar inhibitor of both BRD4 bromodomains with significant selectivity against the closely related BRD2 homolog.[7][9]

In Vitro Characterization

A robust in vitro evaluation is essential to confirm the binding affinity, cellular activity, and safety profile of a candidate inhibitor.

Biochemical Binding Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a widely used, homogeneous (no-wash) assay format for studying molecular interactions and for high-throughput screening.[11][12] It measures the proximity-dependent transfer of energy from a long-lifetime lanthanide donor fluorophore to a suitable acceptor fluorophore. This technology offers high sensitivity and low background interference.[11][13]

Protocol: TR-FRET Assay for this compound IC₅₀ Determination

Rationale: This protocol quantifies the ability of this compound to disrupt the interaction between the BRD4 bromodomain and a synthetic acetylated histone peptide. The decrease in the FRET signal is directly proportional to the inhibitory activity of the compound.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

-

Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20).[14]

-

Dilute recombinant His-tagged BRD4-BD1 and biotinylated acetylated histone H4 peptide to working concentrations in assay buffer.

-

Dilute the TR-FRET donor (e.g., anti-His-Europium) and acceptor (e.g., Streptavidin-d2 or -XL665) to working concentrations in assay buffer.

-

-

Assay Plate Setup (384-well format):

-

Add a small volume (e.g., 50 nL) of the this compound serial dilutions and DMSO (for positive and negative controls) to the appropriate wells.

-

Add a solution containing the His-BRD4-BD1 protein to all wells except the negative control.

-

Add a solution containing the biotinylated peptide to all wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

-

Detection:

-

Add a solution containing the pre-mixed TR-FRET donor and acceptor reagents to all wells.

-

Incubate the plate in the dark at room temperature for a second defined period (e.g., 60 minutes).

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

-

Data Analysis:

-

Calculate the ratiometric signal (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

Normalize the data using the positive (DMSO, 0% inhibition) and negative (no BRD4, 100% inhibition) controls.

-

Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cellular Functional Assays

To confirm that this compound is active in a cellular context, its ability to inhibit downstream signaling and gene expression is measured. Studies have used human small airway epithelial cells (hSAECs) to model airway inflammation.[9]

Protocol: Gene Expression Analysis via qRT-PCR

Rationale: This protocol measures changes in mRNA levels of target genes following stimulation and treatment with this compound. It directly assesses the functional consequence of BRD4 inhibition on gene transcription.

-

Cell Culture and Treatment:

-

Culture hSAECs according to standard protocols.

-

Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Induce an inflammatory response by adding a stimulant, such as the TLR3 agonist polyinosinic:polycytidylic acid (poly(I:C)).[9]

-

Incubate for a specified period (e.g., 24 hours) to allow for gene transcription.

-

-

RNA Extraction:

-

Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Prepare a PCR master mix containing SYBR Green dye, DNA polymerase, dNTPs, and forward/reverse primers for the genes of interest (e.g., IL6, FN1, VIM, BRD4) and a housekeeping gene (e.g., GAPDH).

-

Perform the qRT-PCR reaction on a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each gene.

-

Normalize the Ct values of the target genes to the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).

-

Calculate the fold change in gene expression relative to the vehicle-treated control using the 2-ΔΔCt method.

-

Key Cellular Findings: In hSAECs, this compound effectively blocks the poly(I:C)-induced expression of mesenchymal genes (VIM, COL1A, FN1) and the inflammatory cytokine IL6.[9] Furthermore, it reduces the abundance of H3K122 acetylation, a selective epigenetic marker of BRD4 histone acetyltransferase (HAT) activity, without affecting global histone markers like H3K14 acetylation.[9] Importantly, this compound shows no apparent cytotoxic effects at concentrations up to 40 µM.[9]

In Vivo Evaluation

Translating in vitro findings to a whole-organism context is a critical step in drug development. This involves assessing the compound's pharmacokinetic profile and its efficacy in a relevant disease model.

Pharmacokinetic (DMPK) Profile

Drug Metabolism and Pharmacokinetics (DMPK) studies are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted by the body.[15][16] An early understanding of a compound's DMPK properties is crucial for optimizing dosing strategies and predicting its potential for clinical success.[17][18]

This compound has been shown to have a relatively high clearance rate and unfavorable oral bioavailability.[7] However, intravenous (IV) or intraperitoneal (IP) administration results in excellent drug exposure (high Area Under the Curve, AUC) and a moderate half-life, making it suitable for in vivo proof-of-concept studies with these routes of administration.[1][7]

In Vivo Efficacy: Mouse Model of Airway Inflammation

The therapeutic potential of this compound has been demonstrated in a mouse model of innate inflammation-driven airway remodeling.[9]

Protocol: In Vivo Efficacy Study

Rationale: This protocol evaluates the ability of this compound to mitigate the pathological features of airway inflammation and remodeling induced by a viral mimic, poly(I:C).

-

Animal Model:

-

Dosing and Treatment Groups:

-

Establish multiple treatment groups:

-

Vehicle control (e.g., PBS)

-

Poly(I:C) + Vehicle

-

Poly(I:C) + this compound (e.g., 10 mg/kg, administered via IP injection)

-

Poly(I:C) + Comparator compound (e.g., JQ1)

-

-

Administer the inhibitors or vehicle at specified time points relative to the poly(I:C) challenge.

-

-

Endpoint Analysis:

-

Physiological Assessment: Monitor body weight throughout the study. At the endpoint, perform lung function tests to measure airway hyperresponsiveness and lung compliance.[9]

-

Inflammatory Cell Infiltration: Collect bronchoalveolar lavage (BAL) fluid and perform cell counts to quantify the influx of total cells and neutrophils.[1]

-

Histopathology: Harvest lung tissue, fix in formalin, and embed in paraffin. Prepare sections and stain with Hematoxylin and Eosin (H&E) to assess inflammation and with Masson's trichrome or Picrosirius red to assess collagen deposition (fibrosis).[1]

-

Molecular Analysis: Analyze lung tissue homogenates for cytokine expression using qRT-PCR or ELISA.[1]

-

Key In Vivo Findings: In this model, this compound proved to be highly effective. Compared to vehicle-treated animals, mice receiving this compound exhibited:

-

Normalization of poly(I:C)-induced weight loss.[9]

-

Significant reduction in airway hyperresponsiveness and an increase in lung compliance.[9]

-

Markedly decreased infiltration of inflammatory cells into the airways.[1]

-

Reduced collagen deposition and fibrosis.[9]

Crucially, this compound was more effective than the non-selective BET inhibitors JQ1 and RVX208 at equivalent doses, underscoring the potential benefits of a more selective BRD4-targeted therapeutic strategy.[1][9]

Conclusion and Future Perspectives

This compound is a potent, low-nanomolar inhibitor of BRD4 with a well-defined mechanism of action and a favorable selectivity profile against other BET family members. Through its ability to displace BRD4 from chromatin, it effectively suppresses the transcription of key genes involved in inflammation and cellular remodeling. Its efficacy has been robustly demonstrated in both cellular assays and preclinical in vivo models of airway inflammation, where it outperformed less selective pan-BET inhibitors.

As a chemical probe, this compound is an invaluable tool for researchers seeking to dissect the specific biological functions of BRD4, distinct from those of BRD2 and BRD3. While its current pharmacokinetic profile may limit its immediate application as an oral therapeutic, it serves as an excellent lead compound. Future medicinal chemistry efforts could focus on structural modifications to improve its metabolic stability and oral bioavailability, potentially paving the way for a new class of highly selective, orally active BRD4 inhibitors for the treatment of cancer, fibrosis, and severe inflammatory diseases.

References

- 1. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Targeting Bromodomain and Extraterminal Proteins for Drug Discovery: From Current Progress to Technological Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation–Driven Airway Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A comparison of ALPHAScreen, TR-FRET, and TRF as assay methods for FXR nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Comparison of ALPHAScreen, TR-FRET, and TRF as Assay Methods for FXR Nuclear Receptors | Semantic Scholar [semanticscholar.org]

- 14. bmglabtech.com [bmglabtech.com]

- 15. The Role of DMPK Studies in Drug Discovery | Blog [aurigeneservices.com]

- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 17. blog.crownbio.com [blog.crownbio.com]

- 18. blog.crownbio.com [blog.crownbio.com]

Investigating the Modulatory Effects of ZL0420 on the TLR3-Dependent Innate Immune Gene Program

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

The innate immune system provides the first line of defense against invading pathogens, with Toll-like Receptors (TLRs) playing a pivotal role in recognizing pathogen-associated molecular patterns (PAMPs). TLR3, an endosomal receptor, specializes in the detection of double-stranded RNA (dsRNA), a hallmark of viral replication, triggering a potent antiviral response. This response is orchestrated through the Toll-interleukin-1 receptor (TIR)-domain-containing adapter-inducing interferon-β (TRIF) signaling pathway, culminating in the transcriptional activation of interferons and pro-inflammatory cytokines. Recent advancements in epigenetics have identified the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, as critical co-activators in the transcription of these immune genes. ZL0420 has emerged as a potent and selective inhibitor of BRD4, binding to its acetyl-lysine recognition pockets.[1][2][3] This guide provides a comprehensive technical framework for elucidating the mechanism by which this compound modulates the TLR3-dependent innate immune gene program, offering detailed methodologies and field-proven insights for researchers in immunology and drug discovery.

Part 1: Foundational Concepts: TLR3 Signaling and Epigenetic Control

The TLR3-TRIF Signaling Axis

Toll-like Receptor 3 is a critical sensor for viral dsRNA and its synthetic analog, polyinosinic:polycytidylic acid (poly(I:C)).[4][5] Unlike most other TLRs, TLR3 signaling is exclusively mediated by the adaptor protein TRIF.[6][7][8] Upon ligand binding within the endosome, TLR3 dimerizes and recruits TRIF. This initiates two primary downstream branches:

-

IRF3/7 Activation: TRIF engages TRAF3, leading to the activation of the kinases TBK1 and IKKε. These kinases phosphorylate Interferon Regulatory Factor 3 (IRF3) and IRF7, inducing their dimerization and translocation to the nucleus to drive the expression of Type I interferons (IFN-α/β) and interferon-stimulated genes (ISGs).[6][9]

-

NF-κB Activation: TRIF also interacts with TRAF6 and the kinase RIPK1, leading to the activation of the NF-κB pathway, which controls the expression of a broad range of pro-inflammatory cytokines and chemokines such as IL-8 and Groβ.[6][8]

The Epigenetic Co-activator: BRD4

BRD4 is a member of the BET family of proteins that function as "epigenetic readers." It contains two N-terminal bromodomains (BD1 and BD2) that specifically recognize and bind to acetylated lysine residues on histone tails.[4] This binding serves as a scaffold, recruiting the positive transcription elongation factor b (P-TEFb) and other components of the transcriptional machinery to gene promoters and enhancers. This action facilitates transcriptional elongation and is particularly crucial for the rapid and robust expression of inducible genes, including many key players in the innate immune response.[4]

This compound: A Selective BRD4 Inhibitor

This compound is a small molecule designed to act as a potent and selective inhibitor of BRD4, with nanomolar binding affinities for its bromodomains (IC50 values of 27 nM for BD1 and 32 nM for BD2).[1][3] It functions by competitively binding to the acetyl-lysine binding pockets of BRD4, thereby preventing its association with chromatin.[4] This displacement effectively blocks the recruitment of the transcriptional machinery, leading to the suppression of target gene expression. Studies have shown that this compound exhibits submicromolar potency in inhibiting the TLR3-dependent expression of genes like ISG54, ISG56, IL-8, and Groβ in human small airway epithelial cells (hSAECs).[1][4]

Part 2: Experimental Framework for a Mechanistic Study

This section outlines a logical workflow to dissect the effects of this compound. The core objective is to validate that this compound inhibits the TLR3-induced gene program at the transcriptional level without affecting upstream signaling events.

Part 3: Detailed Methodologies and Protocols

These protocols are designed to be self-validating, with integrated controls to ensure data integrity and reproducibility.

Protocol 1: Cell Culture and TLR3 Stimulation

This protocol establishes the in vitro model for activating the TLR3 pathway and testing the inhibitory potential of this compound.

-

Rationale: Human small airway epithelial cells (hSAECs) are a physiologically relevant cell type as they are primary targets of respiratory viruses and express TLR3.[4] Poly(I:C) is a stable and potent synthetic agonist for TLR3.[4][10]

-

Materials:

-

Human Small Airway Epithelial Cells (hSAECs)

-

Appropriate cell culture medium (e.g., SABM™ Basal Medium supplemented with growth factors)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

This compound powder (store at -20°C)[3]

-

Anhydrous DMSO

-

High Molecular Weight (HMW) Poly(I:C) (store at -20°C)[5]

-

Nuclease-free water

-

6-well or 12-well tissue culture plates

-

-

Procedure:

-

Cell Seeding: Culture hSAECs according to the supplier's instructions. Seed cells into 6-well or 12-well plates to achieve 80-90% confluency on the day of the experiment.

-

This compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[3] Further dilute in culture medium to create working concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM). Include a "vehicle control" containing the same final concentration of DMSO as the highest this compound dose.

-

Pre-treatment: Aspirate the old medium from the cells and replace it with medium containing the desired concentrations of this compound or vehicle control. Incubate for 1-2 hours at 37°C, 5% CO₂.

-

Poly(I:C) Stimulation: Prepare a working solution of Poly(I:C) in sterile, nuclease-free water. Add Poly(I:C) directly to the wells to a final concentration of 1-10 µg/mL.[5][10] Also, maintain an unstimulated control group (vehicle only, no Poly(I:C)).

-

Incubation: Return the plates to the incubator for the desired time point. For gene expression analysis (qRT-PCR), a 4-8 hour incubation is typically sufficient. For protein analysis, time points may vary (e.g., 30-90 minutes for phosphorylation events).

-

Harvesting: After incubation, proceed immediately to RNA or protein extraction.

-

Protocol 2: Gene Expression Analysis by qRT-PCR

This protocol quantifies the inhibitory effect of this compound on the transcription of TLR3-dependent genes.

-

Rationale: qRT-PCR is a highly sensitive method for measuring changes in mRNA levels, providing direct evidence of transcriptional modulation.[11] Normalizing to housekeeping genes accounts for variations in RNA input.

-

Materials:

-

Procedure:

-

RNA Extraction: Lyse cells directly in the culture plate and extract total RNA according to the kit manufacturer's protocol. Elute in nuclease-free water.

-

RNA Quantification & Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe 500 ng to 1 µg of total RNA into cDNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR master mix. For each 20 µL reaction, combine 10 µL of 2x master mix, 0.4 µL each of forward and reverse primers (from 10 µM stocks), diluted cDNA template, and nuclease-free water.[12] Set up each sample in triplicate. Include a no-template control (NTC) for each primer set.

-

Thermal Cycling: Run the qPCR plate on a real-time PCR machine using a standard 3-step cycling protocol (e.g., 10 min at 95°C; followed by 40 cycles of 15 sec at 95°C and 60 sec at 60°C).[12] Include a melt curve analysis at the end.

-

Data Analysis: Calculate the threshold cycle (Ct) for each well. Normalize the Ct values of target genes to the geometric mean of the housekeeping genes (ΔCt). Calculate the fold change relative to the stimulated vehicle control group using the 2-ΔΔCt method.

-

-

Data Presentation:

| Target Gene | This compound Conc. (µM) | Fold Change vs. Poly(I:C) Control | IC₅₀ (µM) |

| ISG54 | 0 (Vehicle) | 1.00 | |

| 0.1 | Value | ||

| 0.3 | Value | ~0.75[1] | |

| 1.0 | Value | ||

| 3.0 | Value | ||

| IL8 | 0 (Vehicle) | 1.00 | |

| 0.1 | Value | ||

| 0.3 | Value | ~0.86[1] | |

| 1.0 | Value | ||

| 3.0 | Value |

Note: IC₅₀ values are based on published data for illustrative purposes.[1]

Protocol 3: Western Blot for IRF3 Phosphorylation

This protocol assesses whether this compound affects the upstream signaling cascade leading to IRF3 activation.

-

Rationale: Phosphorylation of IRF3 at key serine residues (e.g., Ser386/Ser396) is a critical activation step.[14][15] A lack of effect by this compound would indicate its mechanism is downstream of this event. Using a BSA blocking buffer is often recommended for phospho-antibodies to reduce background.[16] The inclusion of phosphatase inhibitors during lysis is critical to preserve the phosphorylation state.[17]

-

Materials:

-

RIPA or similar lysis buffer

-

Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

Laemmli sample buffer (2x)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary antibodies: Rabbit anti-phospho-IRF3 (Ser396), Mouse anti-total-IRF3, anti-β-Actin or GAPDH.

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

-

Enhanced Chemiluminescence (ECL) substrate.

-

-

Procedure:

-

Cell Lysis: After treatment, place the culture plate on ice. Wash cells once with ice-cold PBS. Add lysis buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

-

Lysate Clarification: Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Dilute lysates to the same concentration. Add an equal volume of 2x Laemmli buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane in 5% BSA/TBST for 1 hour at room temperature. Incubate with primary anti-phospho-IRF3 antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[14]

-

Washing and Secondary Antibody: Wash the membrane 3x for 10 minutes each in TBST. Incubate with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

-

Stripping and Reprobing: To detect total IRF3 and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

-

Part 4: Expected Outcomes & Interpretation

-

This compound potently suppresses TLR3-induced gene expression: The qRT-PCR data is expected to show a dose-dependent reduction in the mRNA levels of ISG54, IL8, and other target genes, confirming the inhibitory role of BRD4 in their transcription.[4]

-

Upstream signaling remains intact: The Western blot analysis is expected to show no significant difference in the ratio of phosphorylated IRF3 to total IRF3 between Poly(I:C)-stimulated samples, regardless of this compound treatment. This is a critical finding that localizes the action of this compound downstream of signaling kinase activation and at the level of epigenetic/transcriptional regulation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]

- 4. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | TLR3 Ligand Poly(I:C) Exerts Distinct Actions in Synovial Fibroblasts When Delivered by Extracellular Vesicles [frontiersin.org]

- 6. Toll-like receptor 3 (TLR3) regulation mechanisms and roles in antiviral innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | TRIF-dependent signaling and its role in liver diseases [frontiersin.org]

- 8. TRIF-dependent signaling and its role in liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TLR3 and TLR4 are innate antiviral immune receptors in human microglia: role of IRF3 in modulating antiviral and inflammatory response in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Long-term activation of TLR3 by Poly(I:C) induces inflammation and impairs lung function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mcgill.ca [mcgill.ca]

- 13. sciencellonline.com [sciencellonline.com]

- 14. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Role of ZL0420 in Airway Inflammation: A Technical Guide for Researchers

Introduction: Targeting the Epigenetic Driver of Airway Inflammation

Chronic airway inflammation is a hallmark of debilitating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The complex interplay of immune cells, epithelial cells, and a cascade of inflammatory mediators presents a significant challenge for therapeutic intervention. Emerging research has identified the bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, as a critical epigenetic regulator in the transcription of pro-inflammatory genes. This guide provides an in-depth technical overview of ZL0420, a potent and selective small-molecule inhibitor of BRD4, and its role in mitigating airway inflammation. We will explore its mechanism of action, provide detailed experimental protocols for its investigation, and present key data supporting its therapeutic potential.

Core Mechanism: this compound and the Inhibition of BRD4-Mediated Pro-Inflammatory Gene Transcription

This compound is a selective inhibitor of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader that plays a crucial role in the transcription of genes involved in inflammation.[1][2][3] BRD4 contains two bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone proteins, a key step in opening up chromatin and facilitating gene transcription.[1]

In the context of airway inflammation, various stimuli, such as viral or bacterial components, can activate the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] Activated NF-κB (specifically the RelA subunit) is acetylated and recruits BRD4 to the promoter regions of pro-inflammatory genes.[4][5] This recruitment is essential for the subsequent recruitment of the positive transcription elongation factor b (P-TEFb), which then phosphorylates RNA Polymerase II, leading to robust transcription of inflammatory mediators like cytokines and chemokines.[6][7]

This compound exerts its anti-inflammatory effects by competitively binding to the acetyl-lysine binding pockets of BRD4's bromodomains, thereby preventing its interaction with acetylated histones and NF-κB.[1] This disruption of the BRD4-NF-κB axis effectively halts the transcriptional amplification of a wide range of pro-inflammatory genes, thus dampening the inflammatory response in the airways.

Caption: this compound inhibits the BRD4-NF-κB signaling pathway, blocking pro-inflammatory gene transcription.

Quantitative Analysis of this compound's In Vitro Efficacy

This compound has demonstrated potent and selective inhibition of BRD4 in various in vitro assays. The following table summarizes key quantitative data for this compound.

| Parameter | Value | Cell Line/System | Source |

| IC50 for BRD4 BD1 | 27 nM | Biochemical Assay | [2][3] |

| IC50 for BRD4 BD2 | 32 nM | Biochemical Assay | [2][3] |

| IC50 for TLR3-dependent gene program (ISG54, ISG56, IL-8, Groβ) | 0.49-0.86 µM | Human Small Airway Epithelial Cells (hSAECs) | [1] |

Experimental Workflows for Investigating this compound in Airway Inflammation

To rigorously evaluate the therapeutic potential of this compound, well-defined in vitro and in vivo experimental models are essential. The following section provides detailed protocols for investigating the efficacy of this compound in relevant models of airway inflammation.

In Vitro Model: Poly(I:C)-Induced Inflammation in Human Bronchial Epithelial Cells

This model mimics viral-induced airway inflammation by using polyinosinic:polycytidylic acid (poly(I:C)), a synthetic analog of double-stranded RNA that activates Toll-like receptor 3 (TLR3).[8]

Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory cytokines and chemokines in human bronchial epithelial cells (HBECs) stimulated with poly(I:C).

Materials:

-

Primary Human Bronchial Epithelial Cells (HBECs)

-

Bronchial Epithelial Cell Growth Medium (BEGM)

-

Poly(I:C) (High Molecular Weight)

-

This compound

-

DMSO (vehicle control)

-

RNA extraction kit

-

qRT-PCR reagents and primers for target genes (e.g., IL-6, IL-8, CXCL10)

-

ELISA kits for target proteins (e.g., IL-6, IL-8)

Protocol:

-

Cell Culture: Culture primary HBECs at the air-liquid interface (ALI) to form a differentiated, pseudostratified epithelium, which closely resembles the in vivo airway epithelium.[9][10]

-

This compound Pre-treatment: Once the HBEC cultures are fully differentiated, pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 24 hours.[11]

-

Inflammatory Challenge: After the pre-treatment period, stimulate the cells with poly(I:C) (e.g., 10 µg/mL) added to the apical surface for 4-24 hours.[11]

-

Sample Collection:

-

Apical Wash and Basolateral Media: Collect for cytokine protein analysis by ELISA.

-

Cell Lysates: Harvest for RNA extraction and subsequent gene expression analysis by qRT-PCR.

-

-

Data Analysis:

-

qRT-PCR: Normalize the expression of target genes to a housekeeping gene and calculate the fold change relative to the vehicle-treated, unstimulated control.

-

ELISA: Quantify the concentration of secreted cytokines and compare the levels between different treatment groups.

-

Caption: Workflow for in vitro evaluation of this compound in a poly(I:C)-induced airway inflammation model.

In Vivo Model: Poly(I:C)-Induced Airway Inflammation in Mice

This model is a well-established method to study acute airway inflammation in vivo and assess the efficacy of anti-inflammatory compounds.[12][13]

Objective: To determine the in vivo efficacy of this compound in reducing airway inflammation, including neutrophil infiltration and cytokine production, in a mouse model of poly(I:C)-induced lung inflammation.

Materials:

-

C57BL/6 or BALB/c mice (6-8 weeks old)

-

Poly(I:C) (High Molecular Weight)

-

This compound

-

Vehicle control (e.g., appropriate solvent for this compound)

-

Anesthesia (e.g., isoflurane)

-

Bronchoalveolar lavage (BAL) fluid collection supplies

-

Lung tissue processing reagents (for histology and homogenization)

-

Flow cytometry antibodies for immune cell profiling

-

ELISA kits for cytokines in BAL fluid and lung homogenates

Protocol:

-

Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

-

This compound Administration: Administer this compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.[3]

-

Poly(I:C) Challenge: 1-2 hours after this compound administration, lightly anesthetize the mice and intranasally instill poly(I:C) (e.g., 20-50 µg in 50 µL of sterile PBS).[13][14] Repeat the challenge for 3 consecutive days.[15]

-

Endpoint Analysis (24 hours after the last challenge):

-

Bronchoalveolar Lavage (BAL): Perform BAL to collect airway inflammatory cells and fluid.

-

Cell Count and Differential: Determine the total and differential cell counts (neutrophils, macrophages, lymphocytes).

-

Cytokine Analysis: Measure cytokine levels in the BAL fluid using ELISA.

-

-

Lung Tissue Analysis:

-

Histology: Perfuse and fix one lung lobe for histological analysis (e.g., H&E staining) to assess inflammatory cell infiltration.

-

Homogenate Preparation: Homogenize the remaining lung tissue to measure cytokine levels and for other molecular analyses.

-

-

-

Data Analysis: Compare the inflammatory readouts (cell counts, cytokine levels, histological scores) between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

Caption: Workflow for in vivo evaluation of this compound in a poly(I:C)-induced airway inflammation mouse model.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the treatment of airway inflammatory diseases by targeting the epigenetic regulator BRD4. Its ability to disrupt the BRD4-NF-κB signaling axis and subsequently inhibit the expression of a broad range of pro-inflammatory genes provides a compelling rationale for its further development. The experimental workflows detailed in this guide offer a robust framework for researchers to investigate the efficacy and mechanism of action of this compound and other BRD4 inhibitors in relevant preclinical models of airway inflammation. Future research should focus on optimizing the delivery of this compound to the lungs, evaluating its long-term efficacy and safety in chronic disease models, and identifying biomarkers to predict patient response.

References

- 1. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Selective Molecular Antagonists of the Bronchiolar Epithelial NFκB-Bromodomain-Containing Protein 4 (BRD4) Pathway in Viral-induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bromodomain-containing Protein 4 Regulates Innate Inflammation in Airway Epithelial Cells via Modulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. BRD4 Couples NF-κB/RelA with Airway Inflammation and the IRF-RIG-I Amplification Loop in Respiratory Syncytial Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation–Driven Airway Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. m.youtube.com [m.youtube.com]

- 11. An orally bioavailable BRD4 inhibitor disrupts expansion of a pathogenic epithelial-mesenchymal niche in bleomycin-induced fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Intranasal Administration of poly(I:C) and LPS in BALB/c Mice Induces Airway Hyperresponsiveness and Inflammation via Different Pathways | PLOS One [journals.plos.org]

- 14. Inhibition of Polyinosinic-Polycytidylic Acid-Induced Acute Pulmonary Inflammation and NF-κB Activation in Mice by a Banana Plant Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Long-term activation of TLR3 by Poly(I:C) induces inflammation and impairs lung function in mice - PMC [pmc.ncbi.nlm.nih.gov]

preliminary research on ZL0420's therapeutic potential

An In-Depth Technical Guide to the Therapeutic Potential of ZL0420: A Preclinical Investigator's Handbook

Executive Summary

This compound is a potent and selective small-molecule inhibitor of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in the transcriptional regulation of genes driving cancer and inflammation.[1][2][3] With nanomolar binding affinity for BRD4's bromodomains (BD1 and BD2), this compound represents a precision tool for dissecting BRD4 function and a promising therapeutic candidate.[1][4][5][6] Preclinical evidence robustly supports its efficacy in mitigating Toll-like receptor 3 (TLR3)-mediated acute airway inflammation, demonstrating a capacity to suppress the innate immune gene program.[2][5] Furthermore, by targeting a central node in oncogene expression, this compound holds significant, albeit less explored, potential as an anti-cancer agent. This guide provides a comprehensive overview of this compound's mechanism, synthesizes key preclinical findings, and presents detailed protocols to empower researchers in the continued evaluation of its therapeutic utility.

The Rationale for Targeting BRD4 in Human Disease

Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which act as crucial epigenetic "readers."[2] They recognize and bind to acetylated lysine residues on histone tails, a key post-translational modification that signals transcriptionally active chromatin.[7] This interaction recruits transcriptional machinery, including the positive transcription elongation factor b (P-TEFb) complex, to gene promoters and enhancers, thereby driving the expression of target genes.[3]

Dysregulation of BRD4 function is a hallmark of various pathologies. In many cancers, BRD4 is responsible for maintaining the high-level expression of critical oncogenes like MYC, promoting uncontrolled cell proliferation and survival.[3][8] In inflammatory diseases, BRD4 is recruited by transcription factors such as NF-κB to activate the expression of pro-inflammatory cytokines and chemokines.[3][9] Consequently, inhibiting the BRD4-acetylated histone interaction is a compelling therapeutic strategy to simultaneously curb oncogenic signaling and pathological inflammation.[2][7]

This compound: A High-Affinity, Selective BRD4 Ligand

Mechanism of Action

This compound functions by competitively binding to the acetyl-lysine (KAc) binding pockets within the two N-terminal bromodomains of BRD4, BD1 and BD2.[2][5][6] This binding event physically displaces BRD4 from chromatin, preventing the recruitment of the transcriptional apparatus necessary for gene expression. Molecular docking studies show that this compound forms critical hydrogen bonds with key residues in the binding pocket, including Asn140 and, via a water molecule, Tyr97, ensuring a stable and high-affinity interaction.[2][5][6]

Biochemical Potency and Selectivity

This compound exhibits potent inhibitory activity in the low nanomolar range. Its selectivity for BRD4 over other BET family members, such as BRD2, makes it a more precise tool than pan-BET inhibitors, potentially leading to a wider therapeutic window.[1][2][3]

| Target | IC50 Value | Source |

| BRD4 Bromodomain 1 (BD1) | 27 nM | [1][4][5][6] |

| BRD4 Bromodomain 2 (BD2) | 32 nM | [1][4][5][6] |

| Selectivity | Good selectivity over BRD2 homolog | [1][2] |

Therapeutic Area I: Anti-Inflammatory Potential

The most extensively studied application of this compound is in the context of acute airway inflammation, particularly that induced by viral pathogens, which are often sensed by TLR3.[2]

Scientific Rationale & Preclinical Evidence

Viral double-stranded RNA, mimicked by the synthetic agonist polyinosinic:polycytidylic acid (poly(I:C)), activates the TLR3 signaling pathway.[2] This cascade culminates in the activation of transcription factors like NF-κB, which then recruit BRD4 to drive the expression of a battery of pro-inflammatory genes. This compound has been shown to effectively disrupt this process.

-

In Vitro : In human small airway epithelial cells (hSAECs), this compound potently inhibits poly(I:C)-induced expression of key innate immune genes, including ISG54, ISG56, IL-8, and Groβ, with IC50 values in the submicromolar range (0.49-0.86 µM).[2][5][6]

-

In Vivo : In a murine model of TLR3-agonist-induced airway inflammation, intraperitoneal administration of this compound (10 mg/kg) almost completely blocked the accumulation of neutrophils in the airways and reduced the expression of inflammatory cytokines in the lung tissue.[2][5][10] These studies also highlighted the compound's low toxicity profile in vivo.[2][5]

Signaling Pathway: TLR3-BRD4 Axis

Caption: this compound inhibits the TLR3-mediated inflammatory pathway by displacing BRD4 from chromatin.

Experimental Protocol 1: In Vitro Anti-Inflammatory Assay

This protocol details a self-validating system to assess this compound's efficacy in a cellular model.

Objective: To quantify the dose-dependent inhibition of poly(I:C)-induced inflammatory gene expression by this compound in hSAECs.

Methodology:

-

Cell Culture: Culture hSAECs in appropriate media until they reach 80-90% confluency in 12-well plates.

-

Pre-treatment: One hour prior to stimulation, replace the medium with fresh medium containing this compound at various concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) or a vehicle control (e.g., 0.1% DMSO). The inclusion of a vehicle control is critical to validate that the solvent has no effect on the endpoint.

-

Stimulation: Add poly(I:C) (a potent TLR3 agonist) to all wells except the negative control group, at a final concentration known to elicit a robust response (e.g., 25 µg/mL).[2]

-

Incubation: Incubate cells for a predetermined time point optimal for target gene expression (e.g., 4-6 hours).

-

RNA Extraction: Harvest cells and extract total RNA using a validated method like acid guanidinium phenol extraction.[5] Assess RNA quality and quantity via spectrophotometry.

-

Quantitative RT-PCR (qRT-PCR):

-

Synthesize cDNA from a standardized amount of RNA for all samples.

-

Perform qRT-PCR using validated primers for target genes (IL-8, ISG54) and a housekeeping gene (GAPDH, ACTB) for normalization.

-

Self-Validation Checkpoint: The negative control should show basal gene expression, while the poly(I:C) + vehicle group should show a significant and reproducible upregulation, establishing the assay window.

-

-

Data Analysis: Calculate the fold change in gene expression relative to the vehicle-treated, unstimulated control using the ΔΔCt method. Plot the dose-response curve and calculate the IC50 value for this compound.

Therapeutic Area II: Anti-Cancer Potential

While less directly explored for this compound specifically, its mechanism as a potent BRD4 inhibitor provides a strong rationale for its investigation as an anti-cancer therapeutic.[3][7]

Scientific Rationale

BRD4 is a critical dependency for numerous cancers. It directly regulates the transcription of major oncogenic drivers, most notably MYC, and is also involved in cell cycle progression and DNA damage repair pathways.[3][8] By evicting BRD4 from these key genetic loci, this compound can theoretically suppress oncogene expression, induce cell cycle arrest, and promote apoptosis in susceptible cancer cells.

Proposed Preclinical Research Workflow

A logical, phased approach is required to systematically evaluate the anti-cancer potential of this compound.

Caption: A phased preclinical workflow to evaluate the anti-cancer efficacy of this compound.

Experimental Protocol 2: In Vitro Cancer Cell Proliferation Assay

Objective: To determine the concentration of this compound required to inhibit the growth of a panel of cancer cell lines by 50% (GI50).

Methodology:

-

Cell Panel Selection: Choose a diverse panel of cell lines, including those known to be MYC-dependent (e.g., multiple myeloma, acute myeloid leukemia) and potential negative controls.

-

Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 10-point, 3-fold dilution starting from 30 µM) and a vehicle control.

-

Incubation: Incubate for 72 hours, a duration that allows for multiple cell doublings.

-

Viability Assessment: Measure cell viability using a validated luminescence-based assay (e.g., CellTiter-Glo®), which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis:

-

Normalize the luminescence signal of treated wells to the vehicle control wells.

-

Self-Validation Checkpoint: A positive control (a known cytotoxic agent or another BRD4 inhibitor like JQ1) should be included to confirm assay performance.

-

Plot the normalized viability against the log of this compound concentration and fit a four-parameter logistic curve to determine the GI50 value.

-

Pharmacokinetics and Safety Profile

Preliminary data provide crucial insights for designing subsequent in vivo studies.

Summary of PK and Formulation

| Parameter | Finding | Implication for Research | Source |

| Oral Bioavailability | Unfavorable, low exposure | Oral gavage is not a suitable route for efficacy studies. | [1] |

| Intravenous (IV) Admin. | Excellent drug exposure (high AUC), moderate half-life | IV or Intraperitoneal (IP) administration should be used for in vivo models to ensure adequate target engagement. | [1][5] |

| Solubility | Soluble in DMSO | Stock solutions should be prepared in anhydrous DMSO. Further dilution for in vivo studies may require specific formulations (e.g., with CMC-Na, PEG300, Tween 80). | [1][6] |

Preclinical Safety

-

Cytotoxicity: No significant cytotoxic effects were observed in hSAECs at concentrations up to 40 µM, indicating a good in vitro safety margin over its effective concentration.[9]

-

In Vivo Toxicity: Mouse studies have indicated low systemic toxicity at effective anti-inflammatory doses (10 mg/kg), with selective BRD4 inhibitors like this compound avoiding the weight loss associated with some non-selective BET inhibitors.[2][10][11]

Conclusion and Future Directions

This compound has been firmly established as a potent and selective BRD4 inhibitor with validated preclinical efficacy in models of acute airway inflammation. Its favorable safety profile and well-defined mechanism of action make it a strong candidate for further development.

Key Future Directions:

-

Expansion into Chronic Inflammatory Models: Evaluate this compound in models of chronic inflammatory diseases, such as idiopathic pulmonary fibrosis or inflammatory bowel disease, where BRD4 is also implicated.[12]

-

Systematic Anti-Cancer Evaluation: Execute the proposed preclinical workflow to identify sensitive cancer types and establish in vivo proof-of-concept.

-

Combination Therapies: Explore synergistic effects by combining this compound with other anti-cancer agents, a strategy that has shown promise for other BET inhibitors.[8]

-

Pharmacokinetic Optimization: Investigate formulation strategies or medicinal chemistry efforts to improve oral bioavailability, which would be critical for chronic dosing regimens.

This guide provides the foundational knowledge and experimental framework necessary for researchers to rigorously investigate and unlock the full therapeutic potential of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting bromodomain-containing proteins: research advances of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]

- 7. Novel Bromodomain BRD4 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation–Driven Airway Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation-Driven Airway Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

exploring the epigenetic modifications induced by ZL0420

An In-depth Technical Guide: Exploring the Epigenetic Modifications Induced by ZL0420

Abstract

This compound is a potent and selective small-molecule inhibitor of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader protein.[1][2] By competitively binding to the acetyl-lysine binding pockets of BRD4, this compound effectively displaces it from chromatin, leading to profound changes in gene expression programs implicated in inflammation and cancer.[2][3][4] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals aiming to elucidate the cascade of epigenetic modifications initiated by this compound. We move beyond a simple listing of protocols to explain the causal logic behind experimental choices, offering a self-validating system to investigate the compound's impact, from its primary target engagement to its downstream effects on the broader epigenetic landscape.

The Primary Mechanism: Disrupting the Reader

This compound's mechanism of action is rooted in the inhibition of BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[5] These proteins are critical "readers" of the epigenetic code; specifically, their bromodomains recognize and bind to acetylated lysine residues on histone tails.[5] This binding event serves as a scaffold to recruit the transcriptional machinery, thereby activating gene expression. This compound functions by occupying the bromodomains of BRD4, preventing this interaction and consequently repressing the transcription of BRD4-dependent genes.[4][5]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: A New Frontier in Treating Chronic Respiratory Diseases

An In-depth Technical Guide to the Initial Studies of ZL0420 in Respiratory Diseases

For Researchers, Scientists, and Drug Development Professionals

Chronic respiratory diseases, such as severe asthma, chronic obstructive pulmonary disease (COPD), and idiopathic pulmonary fibrosis, represent a significant global health burden. A common pathological feature of these conditions is airway remodeling, a process involving structural changes in the airways that lead to a progressive loss of lung function. Current therapeutic strategies often fall short of halting or reversing this remodeling. This has spurred the search for novel therapeutic agents that target the underlying molecular mechanisms driving these pathological changes. This compound, a novel and highly selective bromodomain-containing protein 4 (BRD4) inhibitor, has emerged as a promising candidate in this pursuit. This guide provides a comprehensive overview of the initial preclinical studies of this compound, detailing its mechanism of action, therapeutic efficacy in relevant disease models, and the key experimental protocols used in its evaluation.

The Central Role of the NF-κB/BRD4 Axis in Airway Inflammation and Remodeling

To appreciate the therapeutic potential of this compound, it is crucial to first understand the pivotal role of the NF-κB/BRD4 signaling axis in the pathogenesis of airway diseases. The transcription factor NF-κB, particularly the RelA subunit, is a master regulator of inflammation. In response to various stimuli, such as viral or bacterial components, NF-κB is activated and translocates to the nucleus, where it drives the expression of pro-inflammatory genes.

BRD4, a member of the bromodomain and extraterminal (BET) family of proteins, acts as an epigenetic reader. Its two bromodomains recognize and bind to acetylated lysine residues on histones and other proteins, including RelA. This interaction is critical for the recruitment of the transcriptional machinery to NF-κB target genes, thereby amplifying the inflammatory response. Furthermore, the complex formed by RelA and BRD4 possesses atypical histone acetyltransferase (HAT) activity, which is instrumental in initiating programs of cellular change, such as the mesenchymal transition of airway epithelial cells—a hallmark of airway remodeling and fibrosis.[1][2]

This compound: A Highly Selective BRD4 Inhibitor

This compound is a small molecule inhibitor designed for high selectivity and potency against BRD4. Unlike pan-BET inhibitors such as JQ1, which target multiple BET family members, the selectivity of this compound for BRD4 is anticipated to offer a more targeted therapeutic effect with a potentially improved safety profile. Its primary mechanism of action is the disruption of the interaction between BRD4 and acetylated proteins, including NF-κB/RelA. This prevents the recruitment of the transcriptional machinery to pro-inflammatory and pro-fibrotic genes and inhibits the intrinsic HAT activity of the BRD4-RelA complex.[1][2]

Preclinical Efficacy of this compound in a Model of Viral-Induced Airway Remodeling

Initial preclinical studies have primarily utilized a mouse model of chronic airway remodeling induced by repetitive challenges with the Toll-like receptor 3 (TLR3) agonist polyinosinic:polycytidylic acid (poly(I:C)). This model mimics the effects of recurrent viral infections, a common trigger for exacerbations and disease progression in asthma and COPD.

Attenuation of Airway Inflammation and Remodeling

In this model, this compound demonstrated superior efficacy compared to non-selective BET inhibitors in mitigating key features of airway disease.[1][2] Treatment with this compound significantly reduced the infiltration of neutrophils into the lungs, a hallmark of acute inflammation.[3]

More profoundly, this compound potently inhibited airway remodeling and fibrosis. This was evidenced by a marked reduction in collagen deposition as assessed by both histopathology and advanced imaging techniques like micro-computed tomography and second harmonic generation microscopy.[1][2][4]

Reversal of Airway Hyperresponsiveness and Improved Lung Function

Functionally, the anti-remodeling effects of this compound translated into significant improvements in lung physiology. The inhibitor was effective in reversing TLR3-associated airway hyperresponsiveness, a key clinical feature of asthma, and in increasing lung compliance, indicating improved lung elasticity.[1][2]

Molecular Mechanism: Inhibition of Mesenchymal Transition

At the molecular level, this compound was shown to block the mesenchymal transition of primary human small airway epithelial cells (hSAECs) induced by TLR3 activation.[1] This is a critical process where epithelial cells lose their characteristic features and acquire a mesenchymal phenotype, contributing to fibrosis. This compound achieved this by disrupting the formation and HAT activity of the BRD4-RelA complex, thereby inhibiting the downstream transforming growth factor-β (TGF-β)-induced growth program.[2][4] A key marker of BRD4 HAT activity, H3K122Ac, was found to be dramatically increased by poly(I:C) challenge, and this increase was completely abrogated by this compound treatment.[1]

Furthermore, this compound was shown to block the expansion of the α-SMA+/COL1A+ myofibroblast population, the primary cell type responsible for excessive extracellular matrix deposition in fibrotic diseases.[1][2]

Quantitative Analysis of this compound Efficacy

The preclinical studies provided quantitative data underscoring the potency of this compound.

| Parameter | Treatment Group | Result | Reference |

| Mucosal H3K122Ac Staining | Poly(I:C) | 12.6-fold increase vs. control | [1] |

| Poly(I:C) + this compound | Reduced to control levels | [1] | |

| Airway Hyperresponsiveness | Poly(I:C) | Increased | [1][2] |

| Poly(I:C) + this compound | Reversed | [1][2] | |

| Lung Compliance | Poly(I:C) | Decreased | [1][2] |

| Poly(I:C) + this compound | Increased | [1][2] | |

| Fibrosis (micro-CT & SHG) | Poly(I:C) | Increased | [1][2][4] |

| Poly(I:C) + this compound | Potently reduced | [1][2][4] |

Experimental Protocols for the Evaluation of this compound

The following are detailed methodologies for key experiments performed in the initial studies of this compound.

In Vivo Model of Poly(I:C)-Induced Airway Remodeling

-

Animal Model: C57BL/6 mice are typically used.

-

Induction of Remodeling: Mice receive intranasal instillations of poly(I:C) (e.g., 50 µg in 50 µL of saline) multiple times a week for several weeks to establish chronic airway remodeling. A control group receives saline.

-

This compound Administration: this compound is administered, often via intraperitoneal injection, at a specified dose (e.g., 10 mg/kg/day). Treatment can be prophylactic (starting at the same time as the poly(I:C) challenge) or therapeutic (starting after remodeling has been established).

-

Assessment of Lung Function: Airway hyperresponsiveness to a bronchoconstrictor like methacholine is measured using techniques such as a flexiVent system or whole-body plethysmography. Lung compliance is also assessed.

-

Histological and Molecular Analysis:

-

Lungs are harvested, fixed, and sectioned for histological staining (e.g., Masson's trichrome for collagen).

-

Fibrosis is quantified using micro-computed tomography.

-

Collagen deposition is visualized and quantified using second harmonic generation microscopy.

-

Immunofluorescence staining is performed on lung sections for markers such as H3K122Ac and α-SMA.

-

Bronchoalveolar lavage fluid (BALF) is collected to analyze inflammatory cell infiltrates.

-

In Vitro Assays with Human Small Airway Epithelial Cells (hSAECs)

-

Cell Culture: Primary hSAECs are cultured under appropriate conditions.

-

Cytotoxicity Assay: To determine the safe dosing range of this compound, hSAECs are incubated with increasing concentrations of the inhibitor (e.g., 0-40 µM) overnight. Cell viability is assessed using flow cytometry with Annexin V and propidium iodide (PI) or similar apoptosis/necrosis detection reagents.

-

Mesenchymal Transition Assay:

-

hSAECs are treated with poly(I:C) in the presence or absence of this compound.

-

Changes in cell morphology indicative of mesenchymal transition are observed via microscopy.

-

Expression of epithelial (e.g., E-cadherin) and mesenchymal (e.g., vimentin, N-cadherin) markers is assessed by immunofluorescence, Western blotting, or qPCR.

-

-

Immunofluorescence for BRD4 HAT Activity:

-

hSAECs grown on coverslips are treated as in the mesenchymal transition assay.

-

Cells are fixed, permeabilized, and stained with a primary antibody specific for H3K122Ac, followed by a fluorescently labeled secondary antibody.

-

Nuclei are counterstained with DAPI.

-

Images are captured using a fluorescence microscope, and the intensity of the H3K122Ac signal is quantified.

-

Future Directions and Clinical Perspectives

The initial preclinical data for this compound are highly encouraging. By selectively targeting BRD4, this compound appears to effectively uncouple innate inflammation from the subsequent pathological airway remodeling and fibrosis.[1][2] This positions this compound and other selective BRD4 inhibitors as a potential new class of therapeutics for a range of severe respiratory diseases.

Further research is warranted to explore the efficacy of this compound in other preclinical models that recapitulate different aspects of human respiratory diseases, such as those driven by allergens or environmental pollutants.[5] Long-term safety and pharmacokinetic studies will also be crucial before this compound can be advanced into clinical trials. Nevertheless, the validation of the NF-κB-BRD4 pathway as a druggable target represents a significant step forward in the quest for disease-modifying therapies for chronic respiratory conditions.[1]

References

- 1. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation–Driven Airway Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation-Driven Airway Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BRD4 as a Therapeutic Target in Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BRD4 as a Therapeutic Target in Pulmonary Diseases | MDPI [mdpi.com]

A Deep Dive into ZL0420: A Technical Guide to Its High Selectivity for BRD4